2-(Dimethylamino)ethene-1,1,2-tricarbonitrile
Description
2-(Dimethylamino)ethene-1,1,2-tricarbonitrile is an organic compound with a complex structure that includes a dimethylamino group and three cyano groups attached to an ethylene backbone
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15g/mol |
IUPAC Name |
2-(dimethylamino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C7H6N4/c1-11(2)7(5-10)6(3-8)4-9/h1-2H3 |
InChI Key |
IRGNTCPNKJXXOO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=C(C#N)C#N)C#N |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethene-1,1,2-tricarbonitrile typically involves the reaction of dimethylamine with a suitable precursor, such as ethylene tricarbonitrile. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include dimethylamine and ethylene tricarbonitrile, and the reaction is often performed in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)ethene-1,1,2-tricarbonitrile may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(Dimethylamino)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as its role in a biological system or a chemical reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Dimethylamino)ethene-1,1,2-tricarbonitrile include:
- 2-(Dimethylamino)ethanol
- Dimethylamine
- Dimethylaniline
Uniqueness
What sets 2-(Dimethylamino)ethene-1,1,2-tricarbonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
